Product packaging for Bicyclo[3.3.1]nonane-2,7-dione(Cat. No.:CAS No. 199668-91-2)

Bicyclo[3.3.1]nonane-2,7-dione

Cat. No.: B12566908
CAS No.: 199668-91-2
M. Wt: 152.19 g/mol
InChI Key: GZPVOPZRVWTQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.3.1]nonane-2,7-dione is a chiral bicyclic diketone that serves as a valuable building block in organic synthesis and stereochemical studies. This compound features the bicyclo[3.3.1]nonane skeleton, a semi-rigid framework common in biologically active natural products, which allows functional groups to be placed in defined spatial positions . Its key research application lies in the study of chirality and absolute configuration. The enantiomers of this compound have been resolved and studied using circular dichroism (CD) spectroscopy to demonstrate the validity of the octant rule for molecules containing two carbonyl chromophores . Furthermore, this dione can be synthesized enantiospecifically from related chiral compounds like (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, making it a crucial intermediate for the preparation of other enantiomerically pure materials . The bicyclo[3.3.1]nonane core is a significant motif found in natural products and potential therapeutics, including compounds like garsubellin A and huperzine A, which have been investigated for applications such as treating Alzheimer's disease . Researchers value this dione for its well-defined conformation, typically adopting a major chair-chair conformation, which is essential for predictable synthetic outcomes . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B12566908 Bicyclo[3.3.1]nonane-2,7-dione CAS No. 199668-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199668-91-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[3.3.1]nonane-2,7-dione

InChI

InChI=1S/C9H12O2/c10-8-4-6-1-2-9(11)7(3-6)5-8/h6-7H,1-5H2

InChI Key

GZPVOPZRVWTQGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1CC(=O)C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.3.1 Nonane 2,7 Dione

Early Approaches to the Bicyclo[3.3.1]nonane Skeleton with Diketone Functionality

The initial strategies for constructing the bicyclo[3.3.1]nonane core with diketone functionalities relied on established chemical transformations that could efficiently form the two-ring system from acyclic or monocyclic precursors.

Ring-Expansion and Fragmentation Routes to Bicyclo[3.3.1]nonane-2,7-dione

Ring-expansion strategies offer an alternative pathway to the bicyclo[3.3.1]nonane skeleton. One notable example is the Baeyer-Villiger oxidation. While often used to insert an oxygen atom into a ring, the starting material for such an oxidation can be a bicyclic ketone. The Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione itself has been studied to determine the structure of the resulting keto-lactone product, implying that the 2,7-dione is accessible for such transformations. rsc.orgacs.org

Fragmentation reactions of larger polycyclic systems can also lead to the bicyclo[3.3.1]nonane framework. For instance, the fragmentation of 1,3-adamantanediol (B44800) derivatives has been utilized to synthesize functionalized bicyclo[3.3.1]nonanes. rsc.org Another approach involves the samarium(II)-mediated fragmentation of a cyclopropane (B1198618) precursor to yield a bicyclo[4.4.1]undecane-2,7-dione, a higher homolog of the target molecule, suggesting the potential of fragmentation strategies. thieme-connect.com

Contemporary and Advanced Synthetic Protocols for this compound

More recent synthetic efforts have focused on developing highly selective and efficient methods for the synthesis of this compound and its analogs, including total synthesis and stereoselective approaches.

Total Synthesis of this compound and its Analogues

The bicyclo[3.3.1]nonane core is a key structural feature in many complex natural products, and its synthesis is often a crucial part of the total synthesis of these molecules. nih.gov For example, the total synthesis of nemorosone (B1218680) and clusianone, which contain the bicyclo[3.3.1]nonane framework, has been achieved through strategies that involve the construction of this core. rsc.org These complex syntheses often require the development of novel methodologies for the stereocontrolled formation of the bicyclic system. While not always directly targeting the 2,7-dione, the methods developed in the context of total synthesis are often adaptable for the preparation of various isomers.

Chemo- and Regioselective Synthesis of the Dione (B5365651) Moiety

Achieving the specific 2,7-dione substitution pattern on the bicyclo[3.3.1]nonane skeleton requires careful control of chemo- and regioselectivity. One approach involves the stereoselective synthesis of 9-selenabicyclo[3.3.1]nonane derivatives, which can serve as versatile intermediates for the introduction of functional groups at various positions of the bicyclic framework. nih.gov While direct methods for the regioselective synthesis of the 2,7-dione are not extensively documented in the provided search results, the synthesis of other dione isomers, such as the 2,4-diones, has been achieved through multi-step sequences involving cyclization of substituted cyclohexanecarboxylic acids. jst.go.jp

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The synthesis of chiral, non-racemic this compound is of significant interest due to the importance of stereochemistry in biological activity. An enantiospecific synthesis of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione has been reported. This synthesis starts with the kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using baker's yeast to afford (+)-(1S,5S)-2,6-dione. A subsequent sequence of reactions leads to a carbonyl group shift, yielding the enantiomerically pure (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione.

Diastereoselective approaches to the bicyclo[3.3.1]nonane core have also been developed. A highly diastereoselective single-step cyclization reaction has been reported to provide access to the bicyclo[3.3.1]nonane core of garsubellin A. acs.org Such methods, which control the relative stereochemistry of multiple stereocenters in a single step, are highly valuable for the efficient synthesis of complex molecules.

Methodology Key Features Starting Material Product
Enantiospecific SynthesisKinetic resolution with baker's yeast, carbonyl group shiftRacemic bicyclo[3.3.1]nonane-2,6-dione(+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione
Diastereoselective CyclizationSingle-step, high diastereoselectivity-Bicyclo[3.3.1]nonane core of garsubellin A
Asymmetric Catalysis in this compound Synthesis

The synthesis of chiral, non-racemic bicyclo[3.3.1]nonane frameworks has been a significant area of research, with organocatalysis emerging as a powerful tool for constructing these complex structures. researchgate.net Asymmetric catalysis leverages chiral catalysts to control the stereochemical outcome of a reaction, yielding enantiomerically enriched products from prochiral or racemic starting materials.

Recent advancements have focused on desymmetrization and cascade reactions of various prochiral substrates to access chiral bicyclo[3.3.1]nonanes and their heteroanalogues. researchgate.net While specific catalytic asymmetric syntheses leading directly to this compound are not extensively detailed in the reviewed literature, the principles are well-established for related structures. For instance, organocatalytic asymmetric transformations have been elegantly employed to assemble a variety of chiral architectures containing the bicyclo[3.3.1]nonane unit. researchgate.net One key strategy involves the tandem Michael-Aldol reaction, where chiral catalysts can be used to induce stereoselectivity during the formation of the bicyclic system. ucl.ac.uk

The utility of the chiral bicyclo[3.3.1]nonane scaffold is demonstrated in its application as a ligand in further asymmetric reactions. For example, chiral diene ligands based on the bicyclo[3.3.1]nonane framework have been successfully used in Suzuki reactions and the addition of aryl/alkenyl boronic acids to α,β-unsaturated ketones. rsc.org

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs the stereochemical course of subsequent reactions before being removed, yielding an enantiomerically pure product.

While specific examples detailing a chiral auxiliary approach for the synthesis of this compound are not prominent in recent literature, this methodology is a foundational technique in asymmetric synthesis. The synthesis of related chiral bicyclic compounds often employs this strategy. For example, enantiomerically pure starting materials, which can be derived from chiral pool sources or prepared using auxiliaries, are frequently used to construct complex polycyclic systems. The stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes is crucial as they serve as valuable synthons for natural products and other biologically active molecules. researchgate.net

Biomimetic Syntheses Incorporating this compound Scaffolds

The bicyclo[3.3.1]nonane architecture is a privileged structural motif found in over 1,000 natural products, particularly in the large family of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). ucl.ac.uknih.gov Many synthetic strategies are inspired by the proposed biosynthetic pathways of these molecules, a concept known as biomimetic synthesis.

A primary biomimetic approach to the bicyclo[3.3.1]nonane core involves the dearomatization of prenylated phloroglucinols. ucl.ac.uk Nature is presumed to construct these molecules by first assembling an aromatic precursor from a polyketide, followed by various C-C bond-forming prenylation events. nih.gov Synthetic chemists have developed abiotic (non-biological) strategies that mimic this component-based assembly, allowing for the rapid and modular construction of complex meroterpene architectures. nih.gov These synthetic routes often involve annulation/rearrangement strategies to form the core bicyclic structure, providing a programmable process for creating diverse meroterpene chemotypes. nih.gov The pronounced bicyclic framework common to most PPAPs makes them compelling targets for research in natural product and medicinal chemistry. iucr.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Solvent-Free and Aqueous Media Syntheses of this compound

A key aspect of green chemistry is minimizing the use of volatile organic solvents. One approach is to conduct reactions under solvent-free conditions. For instance, a concise and practical synthesis of a related 9-oxa-3-aza-bicyclo[3.3.1]nonane was developed where the key cyclization step is a solvent-free thermolysis. rsc.org This demonstrates the feasibility of avoiding solvents in the construction of the bicyclic framework.

Another green approach is the use of water as a reaction medium. Biocatalysis, which often employs whole plant cells or isolated enzymes, typically occurs in aqueous environments under mild conditions. vu.lt Vegetables, such as carrots (Daucus carota), have been successfully used as biocatalysts for the stereoselective biotransformation of bicyclo[3.3.1]nonane derivatives. vu.ltrsc.org These processes are simple, ecofriendly, and save resources by not requiring purified enzymes. vu.lt For example, the enzymatic hydrolysis of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate has been demonstrated using various vegetables. vu.lt

Green MethodCatalyst/MediumKey FeatureReference
Solvent-Free CyclizationThermal (no solvent)Eliminates hazardous solvent use in key step. rsc.org
BiocatalysisVegetables (e.g., Daucus carota) in waterUses renewable biocatalysts in aqueous media. vu.ltrsc.org
Microwave-Assisted SynthesisDichloromethaneReaction times are significantly reduced (minutes). nih.gov

Catalytic and Atom-Economical Routes to the Dione

Atom economy is a measure of the efficiency of a chemical reaction, calculated by the proportion of reactant atoms that are incorporated into the final product. Routes that are highly atom-economical, such as cascade or tandem reactions, are central to green synthesis.

The tandem Michael-Aldol reaction is a powerful, one-pot process for constructing the bicyclo[3.3.1]nonane skeleton from substituted 1,3-cyclohexanediones and enals. ucl.ac.uk This annulation methodology efficiently builds the complex bicyclic scaffold in a single step with good to high yield and stereoselectivity, maximizing atom economy by forming multiple bonds sequentially without isolating intermediates. ucl.ac.uk

Organometallic-mediated carbocyclizations also offer efficient catalytic routes. Palladium-catalyzed cycloalkenylation and Mizoroki–Heck cyclizations have been successfully applied to form the bicyclo[3.3.1]nonane core, often with selective stereocontrolled outcomes. rsc.org These catalytic methods reduce waste compared to stoichiometric reagents and are a cornerstone of modern, sustainable organic synthesis.

Current Challenges and Future Directions in this compound Synthesis

Despite significant progress, the synthesis of this compound and its derivatives continues to present challenges and opportunities for future research.

Current Challenges:

Stereocontrol: A primary challenge is achieving complete and predictable control over stereochemistry, especially in molecules with multiple chiral centers. While asymmetric catalysis has made great strides, developing highly selective and general methods for constructing densely functionalized bicyclo[3.3.1]nonane cores remains difficult. researchgate.netiucr.org

Complexity of Natural Products: The structural complexity of natural products containing the bicyclo[3.3.1]nonane framework, such as PPAPs, makes their total synthesis demanding. Achieving regioselective and diastereoselective control during the modification of the core structure is particularly challenging. iucr.orgnih.gov

Scalability: Many elegant synthetic routes developed in academic labs are difficult to scale up for practical applications due to the use of costly reagents, hazardous conditions, or laborious purification steps. rsc.org

Future Directions:

Novel Catalytic Systems: There is a continuing need to develop more efficient and selective catalysts for the asymmetric synthesis of the bicyclic dione. This includes expanding the scope of organocatalysis, transition-metal catalysis, and biocatalysis.

Programmable Synthesis: Inspired by biomimetic approaches, the development of "programmable" or modular synthetic strategies will be crucial. Such methods would allow for the rapid, component-based assembly of diverse libraries of bicyclo[3.3.1]nonane-containing molecules for use in drug discovery and chemical biology. nih.gov

Sustainable Methodologies: Future research will increasingly focus on the integration of green chemistry principles. This includes the development of more solvent-free reactions, the use of renewable starting materials and biocatalysts, and the design of highly atom-economical cascade reactions. vu.ltrsc.org

Structural Elucidation and Conformational Analysis of Bicyclo 3.3.1 Nonane 2,7 Dione

Advanced Spectroscopic Characterization for Bicyclo[3.3.1]nonane-2,7-dione Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and stereochemistry of bicyclic compounds. For this compound and its derivatives, a combination of nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography provides a comprehensive picture of its atomic connectivity and spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the constitution and stereochemistry of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the bicyclic framework.

Key parameters such as chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) are used to define the through-bond and through-space relationships between atoms. In the bicyclo[3.3.1]nonane system, the stereochemical relationship between substituents and the ring protons (axial vs. equatorial) can be determined by analyzing the magnitude of vicinal (³J) coupling constants. For instance, a large ³J value typically indicates a diaxial relationship between two protons, a crucial piece of data for conformational assignment.

While a complete dataset for the parent 2,7-dione is not extensively published, studies on related bicyclo[3.3.1]nonanones demonstrate the power of this technique. For example, in the closely related bicyclo[3.3.1]nonane-2,9-dione, the chemical shifts of protons adjacent to the hydroxyl groups in its reduced diol forms are highly informative for assigning their configuration rsc.org. Computational DFT methods are also increasingly used in conjunction with experimental NMR to predict spectra and support structural assignments, as has been done for the keto-lactone product of this compound figshare.com.

Table 1: Representative ¹³C NMR Spectroscopic Data for a Heterocyclic Bicyclo[3.3.1]nonane-2,6-dione Derivative

AtomChemical Shift (δ) in ppm
C=O205.2
C-H (bridgehead)44.7
CH₂36.6
CH₂31.1

Note: This table shows data for 9-thiabicyclo[3.3.1]nonane-2,6-dione to illustrate typical chemical shifts for this class of compounds. Data for the 2,7-dione may vary. orgsyn.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR and Raman spectra is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

This C=O stretching frequency is sensitive to the local molecular environment, including ring strain and electronic effects. In bicyclic ketones, the position of this band can provide clues about the conformation of the six-membered rings. Typically, for unstrained cyclic ketones, this band appears around 1715 cm⁻¹.

Advanced techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, have been applied to chiral derivatives of this compound figshare.comrsc.org. VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution and has been used to unambiguously identify the structure of the Baeyer-Villiger oxidation product of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione figshare.comgaussian.com.

Table 2: Typical Infrared Band Assignments for Bicyclo[3.3.1]nonane Ketones

Frequency Range (cm⁻¹)Vibrational Mode
2850-3000C-H stretching
~1715C=O stretching
1440-1470C-H bending
1000-1200C-C stretching

Note: These are general frequency ranges. The exact position of the C=O stretch in this compound will depend on its specific conformation and any intermolecular interactions.

X-ray crystallography provides the most definitive structural information for molecules that can be obtained as single crystals. This technique yields a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

Table 3: Representative Bond Lengths and Angles for a Bicyclo[3.3.1]nonane Skeleton

ParameterAverage Value
C-C Bond Length1.536 Å
C-C-C Bond Angle111.5°
C(3)---C(7) Distance~3.0 - 3.1 Å

Note: Data derived from an electron diffraction study of the unsubstituted parent bicyclo[3.3.1]nonane and X-ray studies of ketone derivatives. cdnsciencepub.com

Conformational Dynamics of the Bicyclo[3.3.1]nonane Skeleton

The conformational flexibility of the bicyclo[3.3.1]nonane skeleton is a defining feature of its chemistry. The two fused six-membered rings can adopt several arrangements, with the relative stability of each conformer dictated by a delicate balance of steric and electronic interactions.

The bicyclo[3.3.1]nonane system can theoretically exist in three principal conformations: the twin-chair (or chair-chair, CC), the chair-boat (CB), and the twin-boat (or boat-boat, BB) rsc.orgvu.lt.

Chair-Chair (CC) Conformation: In many unsubstituted and lightly substituted derivatives, the double-chair conformation is the most stable rsc.org. In this C₂ᵥ-symmetric arrangement, both six-membered rings adopt a low-energy chair form. However, this conformation can suffer from significant steric repulsion between the endo-hydrogens at the C3 and C7 positions.

Chair-Boat (CB) Conformation: To alleviate the C3-C7 transannular steric strain, one of the rings can flip into a boat form, leading to a Cₛ-symmetric chair-boat conformation vu.lt. While the boat portion is inherently less stable than a chair, this can be offset by the reduction in steric clash across the rings. The introduction of bulky substituents often favors the CB form rsc.org.

Boat-Boat (BB) Conformation: The twin-boat conformation is generally considered to be the least stable due to a combination of eclipsing interactions and flagpole steric strain within both rings rsc.org. Destabilizing steric factors typically prevent this conformer from existing in any detectable amount rsc.org.

The energy difference between these conformations is often small, allowing for a dynamic equilibrium in solution. The interconversion between chair and boat forms proceeds through higher-energy twist and half-chair transition states wikipedia.org.

The introduction of sp²-hybridized carbonyl carbons at the C2 and C7 positions in this compound significantly alters the conformational landscape. The presence of the ketone groups introduces several competing factors:

Flattening of the Rings: The sp² geometry at C2 and C7 causes some flattening of the rings compared to the parent hydrocarbon. This can alter the ideal chair geometry and affect transannular interactions.

Alleviation of Steric Strain: The removal of endo-protons at C2 and C7 eliminates some of the steric interactions that might destabilize a chair-chair conformation in other derivatives.

Studies on isomeric diones provide valuable insight. For instance, computational studies on bicyclo[3.3.1]nonane-2,9-dione have shown that the chair-boat conformer is actually more stable than the chair-chair by about 2.5 kJ/mol rsc.orgplu.mx. This preference is attributed to the release of strain and more favorable bond angle geometries in the chair-boat form rsc.org. This demonstrates that the placement of the dione (B5365651) functionality is a critical determinant of the global energy minimum. For this compound, the major conformer is the chair-chair form, but the precise energy difference and the barrier to interconversion are influenced by this unique substitution pattern nih.gov.

Computational Studies of Conformational Landscapes for this compound

The bicyclo[3.3.1]nonane framework is a conformationally diverse system composed of two fused cyclohexane (B81311) rings. In principle, it can exist in several conformations, including the chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB) forms. vu.lt Computational studies, such as ab initio and density functional theory (DFT) calculations, are crucial for exploring the potential energy surface and determining the relative stabilities of these conformers.

For the parent bicyclo[3.3.1]nonane, the double chair (CC) conformation is generally the most stable. However, the introduction of substituents, particularly carbonyl groups as in this compound, can alter the conformational preferences. vu.lt Computational analyses of related isomers, such as bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione, have shown that the relative energies of the conformers are sensitive to the positions of the keto groups. For instance, while the double-chair conformer is most stable for the 2,6-dione, the chair-boat conformer is favored for the 2,9-dione. plu.mxmruni.eu

In the case of this compound, theoretical calculations are employed to predict the geometries and relative energies of its possible conformers. Time-dependent density functional theory (TDDFT) has been utilized to calculate properties like optical rotation and circular dichroism spectra for various bicyclo[3.3.1]nonane diones, which requires an accurate understanding of the conformational landscape. acs.orgresearchgate.net These studies typically involve geometry optimization of all possible conformers to locate the energy minima on the potential energy surface. The major conformer for this compound has been identified as the chair-chair form. nih.gov

Table 1: Predominant Conformations of Bicyclo[3.3.1]nonane Dione Isomers

CompoundMost Stable ConformationComputational Method Reference
Bicyclo[3.3.1]nonane-2,6-dioneDouble-Chair (CC)Ab initio (HF/6-31G) plu.mx
This compoundChair-Chair (CC) nih.gov
Bicyclo[3.3.1]nonane-2,9-dioneChair-Boat (CBo)Ab initio (HF/6-31G) plu.mx

Stereochemical Aspects and Isomerism in this compound Systems

The rigid, bridged structure of the bicyclo[3.3.1]nonane skeleton makes it an excellent framework for stereochemical studies. The spatial orientation of substituents is well-defined, which is crucial for understanding chiroptical properties and intermolecular interactions. ucl.ac.ukmdpi.com

Diastereomeric and Enantiomeric Forms of Substituted Bicyclo[3.3.1]nonane-2,7-diones

This compound itself is a chiral molecule belonging to the C2 point group. Therefore, it can exist as a pair of enantiomers. The introduction of substituents onto this bicyclic core can lead to the formation of multiple stereocenters, giving rise to various diastereomeric and enantiomeric forms.

The creation of diastereomers depends on the position and orientation of the substituents. For example, reduction of one of the carbonyl groups to a hydroxyl group would create a new stereocenter. Depending on the facial selectivity of the reduction (from the exo or endo face), two diastereomeric hydroxy-ketones can be formed. If both carbonyls are reduced, a variety of diastereomeric diols can be produced. The stereochemical outcome of such reactions is a key aspect of the chemistry of these systems.

The separation of enantiomers of this compound and its derivatives can be achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov Additionally, kinetic resolution, for instance using enzymes like baker's yeast, has been successfully applied to related dione systems to obtain enantiomerically pure starting materials for further synthesis. nih.gov

Absolute Configuration Determination of Chiral this compound Analogues

Determining the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For this compound and its analogues, several methods have been employed.

Circular Dichroism (CD) Spectroscopy and the Octant Rule: this compound is an interesting case for the application of the octant rule, a semi-empirical method used to predict the sign of the Cotton effect in the CD spectrum of chiral ketones. nih.gov However, because the molecule contains two carbonyl chromophores, applying the octant rule to each chromophore within the major chair-chair conformer can lead to conflicting predictions for the absolute configuration. nih.gov This highlights the limitations of empirical rules in complex systems.

Ab Initio and TDDFT Calculations: Modern computational methods provide a more reliable approach. Concerted ab initio and time-dependent density functional theory (TDDFT) calculations of electronic circular dichroism (ECD) and optical rotation (OR) have become powerful tools for determining the absolute configurations of chiral molecules, including bicyclo[3.3.1]nonane diones. acs.orgresearchgate.net By comparing the computationally predicted spectra with the experimental spectra, the absolute configuration can be assigned with high confidence. acs.org

Chemical Correlation: A definitive method for establishing absolute configuration is through enantiospecific synthesis from a starting material of a known configuration. For this compound, the (+)-(1R,5S)-enantiomer was synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, whose absolute configuration was known. nih.gov This chemical correlation provided unequivocal proof of the absolute stereochemistry of the title compound. nih.gov

Table 2: Methods for Absolute Configuration Determination

MethodDescriptionApplication to this compound
Circular Dichroism (CD) Spectroscopy / Octant RuleRelates the sign of the Cotton effect to the spatial arrangement of atoms around the carbonyl chromophore.Application is complex and can lead to ambiguous assignments due to the presence of two chromophores. nih.gov
Computational (TDDFT)Calculates the chiroptical properties (ECD and OR) for a given enantiomer, which are then compared to experimental data.Successfully used for various bicyclo[3.3.1]nonane diones to provide reliable assignments. acs.orgresearchgate.net
Chemical CorrelationSynthesizing the target molecule from a chiral precursor of known absolute configuration.Used to unequivocally establish the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione. nih.gov

Reactivity and Chemical Transformations of Bicyclo 3.3.1 Nonane 2,7 Dione

Reactivity at the Dione (B5365651) Functionalities of Bicyclo[3.3.1]nonane-2,7-dione

The two carbonyl groups are the primary sites of chemical reactivity in this compound. They are susceptible to a variety of transformations common to ketones, including nucleophilic additions, enolization, redox reactions, and condensations. The rigid chair-chair conformation of the bicyclic system often imparts a high degree of stereoselectivity to these reactions.

The carbonyl carbons in this compound are electrophilic and readily undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and cyanide ions. The stereochemical outcome of these additions is heavily influenced by the steric environment of the bicyclic framework.

Studies on the related Bicyclo[3.3.1]nonan-2-one have shown that nucleophilic attack by bulky reagents, like Grignard reagents, preferentially occurs from the axial direction. For instance, the reaction of Bicyclo[3.3.1]nonan-2-one with methylmagnesium iodide results in a 19:1 ratio of the exo-alcohol (axial attack) to the endo-alcohol (equatorial attack). rsc.org This preference is attributed to a flattening of the cyclohexane (B81311) ring, which favors the axial approach. rsc.org A similar high stereoselectivity would be expected for the nucleophilic addition to the C2 and C7 carbonyls of the dione.

In another related example, the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to the closely related Bicyclo[3.3.1]nonane-2,6-dione, catalyzed by copper(II) triflate, proceeds to form the corresponding cyanohydrin, which can be further transformed. mdpi.com

NucleophileSubstrateProduct TypeStereochemical Preference
Grignard Reagents (e.g., MeMgI)Bicyclo[3.3.1]nonan-2-oneTertiary AlcoholAxial attack (exo-product) rsc.org
Trimethylsilyl cyanide (TMSCN)Bicyclo[3.3.1]nonane-2,6-dioneCyanohydrinNot specified mdpi.com

Like other ketones, this compound can form enolates in the presence of a base by the removal of a proton from one of the α-carbons (C1, C3, C6, C8). The formation of a bridgehead enolate by deprotonation at C1 is generally disfavored due to the strain associated with forming a double bond at a bridgehead position (Bredt's rule). oregonstate.edu However, deprotonation at the methylene bridges (C3, C6, C8) occurs more readily.

Deuterium exchange studies on related bicyclic ketones confirm the accessibility of these α-protons. For example, endo-6-hydroxybicyclo[3.3.1]-nonan-2-one was found to incorporate three deuterium atoms when heated with sodium deuteroxide (NaOD), indicating facile enolization. researchgate.net Such enolate intermediates are nucleophilic and can react with various electrophiles, such as alkyl halides, in alkylation reactions. The stereoselectivity of these reactions would again be dictated by the steric hindrance of the bicyclic system, with the electrophile typically approaching from the less hindered exo face.

The ketone functionalities of this compound can be readily reduced to alcohols or oxidized to lactones.

Reduction Reactions The reduction of the dione with complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) yields the corresponding diols. libretexts.org The stereochemistry of the resulting hydroxyl groups depends on the trajectory of the hydride attack on the carbonyl carbons. chemistrysteps.com Studies on the analogous Bicyclo[3.3.1]nonane-2,9-dione show that hydride reduction is highly diastereoselective at each carbonyl group. researchgate.net By analogy, the reduction of this compound is expected to produce a mixture of diastereomeric diols, with the exo,exo, exo,endo, and endo,endo configurations. The precise ratio of these products is influenced by the specific reducing agent and reaction conditions used.

Oxidation Reactions The Baeyer-Villiger oxidation is a key reaction for the dione groups. Treatment of (+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione with an excess of a peroxy acid, such as meta-chloroperoxybenzoic acid (MCPBA), results in the insertion of an oxygen atom adjacent to one of the carbonyl groups, forming a keto-lactone. acs.orgnih.govacs.org This reaction can potentially yield four different structural isomers. Experimental and computational studies have shown that the oxidation of (+)-(1R,5S)-1 with MCPBA unambiguously produces a single keto-lactone isomer, (+)-(1R,6R)-2a. acs.orgnih.govacs.orgfigshare.com This outcome is contrary to what would be predicted based on the typical migratory aptitude of alkyl groups, highlighting the subtle electronic and steric influences of the bicyclic system. acs.org

Reaction TypeReagent(s)SubstrateProduct(s)
ReductionNaBH₄ or LiAlH₄This compoundDiastereomeric Bicyclo[3.3.1]nonane-2,7-diols
Baeyer-Villiger Oxidationm-CPBA, NaHCO₃(+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione(+)-(1R,6R)-Keto-lactone acs.orgacs.org

The dione functionalities can undergo condensation reactions with binucleophiles like hydrazine, hydroxylamine, and their derivatives to form new heterocyclic rings fused to the bicyclic framework. For example, reactions of substituted Bicyclo[3.3.1]nonane-diones with hydroxylamine and various hydrazines typically yield bicyclic condensation products. rsc.org

Furthermore, derivatives of Bicyclo[3.3.1]nonane-diones serve as precursors for complex heterocyclic systems. The condensation of 3,7-dihalobicyclo[3.3.1]nonan-2,6-dione with reagents such as 4-amino-2,4-dihydro-3H-triazolothione, 2-thiobenzimidazole, and thiocarbamide leads to the synthesis of novel compounds containing fused thiazole, imidazothiazole, and triazolothiadiazine rings. researchgate.net These reactions demonstrate the utility of the bicyclic dione scaffold in constructing polycyclic heterocyclic architectures.

Transformations Involving the Bicyclic Carbon Skeleton of this compound

Beyond the reactivity of the carbonyl groups, the carbon skeleton of Bicyclo[3.3.1]nonane derivatives can undergo significant transformations, leading to skeletal modifications and rearrangements.

The rigid, strained nature of the bicyclo[3.3.1]nonane framework makes it susceptible to various rearrangement reactions, particularly when appropriately functionalized.

Favorskii Rearrangement The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which leads to ring contraction. wikipedia.org While not a reaction of the parent dione itself, its α-halogenated derivatives would be expected to undergo this transformation. For instance, the treatment of α,α′-dihalogenated Bicyclo[3.3.1]nonane-2,6-diones with a base like sodium methoxide does not lead to the expected ring-contracted product. Instead, it triggers an intramolecular cyclization via C–O bond formation, resulting in a caged 2-oxatricyclo[4.3.1.0³,⁸]decane (2-oxaprotoadamantane) structure. researchgate.net This represents a significant skeletal modification, where the bicyclic system is converted into a tricyclic ether.

Michael-Induced Skeletal Rearrangement In more complex systems, the bicyclo[3.3.1]nonane skeleton can undergo profound changes. A notable example is the skeletal rearrangement of a Bicyclo[3.3.1]nonane-2,4,9-trione derivative. Induced by an intramolecular Michael addition, this compound rearranges to a highly functionalized Bicyclo[3.3.0]octane system. edulll.grsemanticscholar.orgnih.gov This transformation involves a cascade of bond-forming and bond-breaking steps, ultimately converting the [3.3.1] skeleton into a [3.3.0] skeleton. nih.gov Such rearrangements highlight the potential for the bicyclic framework to serve as a precursor to other complex ring systems.

Catalytic Reactions Involving this compound

Metal-Catalyzed Coupling and Functionalization Reactions of this compound

A comprehensive review of scientific literature reveals a notable scarcity of documented research specifically detailing the metal-catalyzed coupling and functionalization reactions of this compound. While the broader class of bicyclo[3.3.1]nonane derivatives has been utilized in various metal-catalyzed transformations, the 2,7-dione isomer appears to be a less common substrate in this context.

Organometallic chemistry, particularly using palladium catalysts, is a powerful tool for creating complex molecular architectures. rsc.org Methodologies such as palladium-catalyzed cycloalkenylation are well-established for constructing bicyclic systems. rsc.org However, the application of these methods directly to the functionalization of a pre-existing this compound core is not extensively reported. Research in this area has often focused on other isomers, such as the corresponding 2,6-dione or 3,7-dione, for applications like the synthesis of chiral ligands for rhodium-catalyzed reactions.

Studies on related bicyclo[3.3.1]nonane structures have indicated that palladium-catalyzed cross-coupling reactions can be challenging. nih.gov This difficulty may contribute to the limited number of published examples involving the this compound scaffold.

The primary reaction found in the literature involving this compound is its Baeyer-Villiger oxidation, which yields a keto-lactone product. acs.org While this is a significant chemical transformation, it is an oxidation reaction and does not fall under the category of metal-catalyzed coupling or C-H functionalization.

Due to the lack of specific research on this topic, a data table detailing catalysts, reaction conditions, and products for metal-catalyzed coupling and functionalization of this compound cannot be provided at this time. Further research is needed to explore the potential of this specific compound as a substrate in such reactions.

Applications of Bicyclo 3.3.1 Nonane 2,7 Dione in Complex Molecule Synthesis

Bicyclo[3.3.1]nonane-2,7-dione as a Robust and Versatile Synthetic Synthon

This compound serves as a chiral building block whose rigid structure allows for predictable chemical transformations. A key reaction highlighting its utility as a versatile synthon is the Baeyer-Villiger oxidation. This reaction transforms the dione (B5365651) into keto-lactone products, which are themselves valuable chiral intermediates for further synthesis.

The oxidation of the enantiomerically pure (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione is a notable example of its synthetic utility. acs.orgnih.gov When treated with an oxidizing agent like meta-chloroperoxybenzoic acid (MCPBA), the dione can theoretically yield four different keto-lactone structural isomers. acs.orgnih.govfigshare.com However, the reaction proceeds with high selectivity, yielding a single isomer. acs.orgnih.gov Through detailed spectroscopic analysis, including vibrational circular dichroism (VCD), the product of this specific oxidation was unambiguously identified as (+)-(1R,6R)-3-oxabicyclo[4.3.1]decane-2,8-dione. acs.orgacs.org This transformation demonstrates how the inherent stereochemistry of the this compound core can direct the outcome of a reaction to produce a single, structurally complex chiral product. acs.org The resulting keto-lactone is a highly functionalized molecule that can serve as a precursor for other complex targets.

Potential Products of Baeyer-Villiger Oxidation of (+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione
Compound NameStructure DesignationExperimental Outcome
(1R,6R)-3-oxabicyclo[4.3.1]decane-2,8-dione2aObserved Product acs.orgnih.govfigshare.comacs.org
(1R,6S)-2-oxabicyclo[4.3.1]decane-3,8-dione2bNot Observed acs.orgnih.govfigshare.com
(1R,6S)-4-oxabicyclo[4.3.1]decane-5,8-dione2cNot Observed acs.orgfigshare.com
(1R,6R)-8-oxabicyclo[4.3.1]decane-7,2-dione2dNot Observed acs.orgfigshare.com

Precursor and Scaffold for Natural Product Synthesis

The bicyclo[3.3.1]nonane framework is a core structural motif in a vast number of natural products, including alkaloids and terpenoids. rsc.orgvu.ltnih.gov Synthetic chemists often utilize bicyclic ketones as starting points for the total synthesis of these complex molecules.

While various derivatives of the bicyclo[3.3.1]nonane skeleton, particularly azabicyclo[3.3.1]nonanes, are crucial intermediates in the synthesis of complex alkaloids like morphine and strychnine, specific published examples detailing the direct use of this compound as a starting material for the construction of alkaloid frameworks are not prominent in the surveyed scientific literature.

The bicyclo[3.3.1]nonane core is a privileged structure found in over a thousand natural products, with meroterpenes (molecules of mixed terpenoid and polyketide origin) being a particularly rich source. researchgate.net Synthetic strategies often focus on the efficient assembly of this core. However, despite the prevalence of this scaffold in terpenoids, specific synthetic routes that employ this compound as a direct precursor for the synthesis of terpenoid or steroid analogues are not extensively documented in available research.

Role in the Construction of Macrocyclic and Cage Compounds

The rigid, V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an attractive building block for supramolecular chemistry, including the construction of macrocycles and cage compounds. vu.ltvu.lt Research in this area has led to the creation of molecular tweezers and other complex host-guest systems. rsc.orglu.se However, these studies have predominantly utilized other isomers, such as bicyclo[3.3.1]nonane-2,6-dione. lu.se There is a lack of specific research findings detailing the application of this compound in the synthesis of macrocyclic or cage compounds.

Application in Materials Science and Polymer Chemistry

Bicyclic monomers are of interest in polymer chemistry as they can impart unique properties such as increased thermal stability and rigidity to the resulting polymers.

The use of bicyclic compounds as monomers is an established strategy for creating advanced polymeric materials with defined architectures. Nevertheless, a review of the scientific literature does not provide specific examples or detailed research on the use of this compound or its derivatives as monomeric units for the synthesis of advanced polymers.

Building Blocks for Supramolecular Architectures

The unique V-shape of the bicyclo[3.3.1]nonane skeleton, arising from the fusion of two cyclohexane (B81311) rings, provides a structurally pre-organized platform for directing intermolecular interactions. vu.lt The functionalization of this core at specific positions allows for the introduction of recognition motifs, such as hydrogen bond donors and acceptors, which can guide the self-assembly of molecules into larger, well-defined architectures. While direct and extensive examples of this compound in supramolecular chemistry are scarce in the current scientific literature, its structural features suggest a significant potential for such applications.

The positioning of the two carbonyl groups at the 2 and 7 positions of the bicyclo[3.3.1]nonane framework is of particular interest. This arrangement presents a distinct spatial orientation of hydrogen bond acceptors compared to the more studied 2,6- and 3,7-dione isomers. This difference in geometry can be expected to lead to novel packing arrangements and supramolecular synthons in the solid state. The formation of hydrogen-bonded networks is a key principle in crystal engineering, and the specific stereochemistry of this compound could be exploited to create predictable one-, two-, or three-dimensional arrays.

For instance, in the related dioxime of bicyclo[3.3.1]nonane-3,7-dione, the syn and anti isomers have been shown to self-assemble into highly stable, hydrogen-bond-driven supramolecular architectures, including a cyclic trimer and homochiral cyclic dimers. This highlights the profound influence of the bicyclic scaffold in directing the formation of complex, non-covalent structures. While not a direct example of the 2,7-dione, this research underscores the potential of the bicyclo[3.3.1]nonane core in supramolecular construction.

Furthermore, the chirality of functionalized bicyclo[3.3.1]nonane derivatives can be a critical design element in supramolecular chemistry. The introduction of chiral centers can lead to the formation of enantiomerically pure assemblies, which is of significant interest for applications in catalysis and materials science. The synthesis of enantiomerically pure forms of bicyclo[3.3.1]nonane derivatives, including the potential for resolving this compound, opens avenues for the construction of chiral supramolecular architectures.

The table below outlines the potential supramolecular applications of the bicyclo[3.3.1]nonane scaffold, with inferred possibilities for the 2,7-dione isomer based on the behavior of related compounds.

Supramolecular ApplicationRole of Bicyclo[3.3.1]nonane ScaffoldPotential for this compound
Crystal Engineering Rigid core for predictable packingThe specific geometry of the dione could lead to novel hydrogen bonding motifs and crystal packing.
Host-Guest Chemistry Formation of well-defined cavitiesFunctionalization could create hosts for specific guest molecules.
Self-Assembled Mono-layers Directional intermolecular interactionsPotential for ordered arrangements on surfaces.
Chiral Recognition Enantiomerically pure scaffoldsUse of resolved enantiomers could lead to chiral recognition systems.

Detailed research findings on the supramolecular behavior of this compound are needed to fully realize its potential. Computational studies could provide valuable insights into its preferred intermolecular interactions and predict the types of supramolecular architectures it is likely to form. Experimental investigations, including single-crystal X-ray diffraction of the parent dione and its derivatives, would be crucial in elucidating its solid-state self-assembly and informing the design of more complex supramolecular systems.

Theoretical and Computational Studies of Bicyclo 3.3.1 Nonane 2,7 Dione

Quantum Chemical Calculations for Energetic Profiles and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Bicyclo[3.3.1]nonane-2,7-dione, offering insights into its preferred three-dimensional shapes and electronic characteristics.

The bicyclo[3.3.1]nonane framework is not rigid and can exist in several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms nih.gov. The twin-boat conformer is generally considered energetically unfavorable due to destabilizing steric interactions nih.gov. For this compound, the conformational equilibrium is dominated by the chair-chair and chair-boat forms.

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G* level of theory, have been employed to investigate the conformational landscape of this dione (B5365651). researchgate.net. These studies have shown that while the chair-chair conformer is significantly populated, the chair-boat conformer also exists in a detectable amount at equilibrium. The calculated population ratio highlights the dynamic nature of the bicyclic system.

One DFT conformational analysis determined a 72:27 ratio for the chair-chair versus the chair-boat conformers, indicating a subtle energy difference between them researchgate.net. The preference for specific conformations can be influenced by the introduction of substituents at various positions on the bicyclic structure, which can alter the energetic balance between the chair and boat forms of the cyclohexane (B81311) rings vu.lt. For comparison, in the related bicyclo[3.3.1]nonane-2,6-dione, the double-chair (CC) conformer is the most stable, with the chair-boat (CB) conformer being 3.4 kJ/mol higher in energy plu.mx. Conversely, for bicyclo[3.3.1]nonane-2,9-dione, the chair-boat (CBo) conformer is the most stable, with the chair-chair (CC) form being 2.5 kJ/mol less stable plu.mx.

Calculated Conformer Population for this compound at Equilibrium
ConformerCalculated Population (%)Computational Method
Chair-Chair (CC)72DFT (B3LYP/6-31G)
Chair-Boat (CB)27DFT (B3LYP/6-31G)

Ab initio methods, which are based on first principles of quantum mechanics without extensive parameterization, are crucial for determining the electronic properties of molecules. For chiral molecules like (+)-(1R,5S)-Bicyclo[3.3.1]nonane-2,7-dione, these methods are invaluable for predicting chiroptical properties, which are essential for establishing absolute configuration.

Time-Dependent Density Functional Theory (TDDFT) has become a standard and reliable tool for calculating electronic circular dichroism (ECD) and optical rotation (OR) researchgate.netnih.gov. By comparing the computationally predicted ECD and OR spectra with experimental data, the absolute configuration of the molecule can be unambiguously assigned researchgate.netnih.govacs.org. This concerted use of different chiroptical spectroscopies provides a high degree of confidence in stereochemical assignments nih.govacs.org.

Calculations for this compound have been performed using TDDFT with functionals like B3LYP and basis sets such as aug-cc-pVDZ to accurately predict the n → π* electronic transitions of the carbonyl groups, which dominate the ECD spectrum researchgate.net. Both Hartree-Fock (HF) and DFT methods have been successfully used to predict the optical rotatory dispersion (ORD) curves, which measure the change in optical rotation with wavelength, further aiding in the assignment of absolute configuration acs.org.

Computational Methods for Electronic Property Prediction of this compound
PropertyComputational MethodPurpose
Electronic Circular Dichroism (ECD)TDDFT (e.g., B3LYP/aug-cc-pVDZ)Assigning absolute configuration
Optical Rotation (OR)TDDFTAssigning absolute configuration
Optical Rotatory Dispersion (ORD)DFT and Hartree-Fock (HF)Confirming absolute configuration by comparing calculated and experimental trends

Molecular Dynamics Simulations for Conformational Exploration and Dynamics

While quantum chemical calculations provide static pictures of stable conformers and the transition states connecting them, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interconverts between different conformations nzdr.ru.

For a molecule like this compound with a known equilibrium between chair-chair and chair-boat conformers, MD simulations would be an ideal tool to study the kinetics and mechanism of this interconversion. By simulating the molecule's behavior in different environments (e.g., in the gas phase or in various solvents), one could gain a deeper understanding of the factors that govern its conformational preferences and the energy barriers to isomerization. Although specific MD studies focused solely on this compound are not widely reported, the methodology is broadly applied to understand the conformational properties of complex and flexible molecules researchgate.netumass.edu. Such simulations would complement the static picture provided by DFT by offering an integrated view of the molecule's dynamic behavior.

Prediction of Reactivity and Mechanistic Pathways for this compound

Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.

Transition state (TS) analysis is a cornerstone of computational reaction chemistry. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can calculate activation energies and gain insight into the feasibility and mechanism of a reaction.

A key reaction of this compound is the Baeyer-Villiger oxidation. This reaction can lead to four possible keto-lactone products, but experimentally, only one is formed acs.org. Computational methods, including the analysis of the reaction's transition states, are crucial for understanding this high regioselectivity researchgate.net. Vibrational Circular Dichroism (VCD) calculations of the possible products, when compared to the experimental spectrum of the actual product, can unambiguously identify the correct structure, a process that relies on accurate energetic and structural predictions of the entire reaction pathway gaussian.com.

Another fundamental reaction is the nucleophilic addition to the carbonyl groups, such as reduction by a hydride. Transition state calculations for hydride addition can reveal whether the two carbonyl groups at the C2 and C7 positions have different reactivities and can explain the stereochemical outcome of the reaction.

Application of Transition State (TS) Analysis to Reactions of this compound
ReactionInsights from TS Analysis
Baeyer-Villiger OxidationExplains the high regioselectivity by determining the activation energies for the different possible migration pathways.
Hydride ReductionDetermines the relative reactivity of the C2 and C7 carbonyl groups and predicts the stereoselectivity of hydride attack (axial vs. equatorial).

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In this compound, the primary sites for nucleophilic attack are the two carbonyl carbons. The LUMO of the dione is expected to have large coefficients (lobes) on these carbon atoms, as they are the most electrophilic centers. The shape and energy of the LUMO can be used to predict the regioselectivity of nucleophilic attack. If one carbonyl carbon has a larger LUMO coefficient or is more accessible sterically, it is predicted to be the more reactive site. FMO analysis can explain the facial selectivity of the attack (i.e., from which side the nucleophile will approach) based on the ground-state geometry and the spatial distribution of the LUMO. This type of analysis has been successfully applied to explain the regioselectivity of reduction in related bicyclo[3.3.1]nonane diketones.

FMO Analysis for Predicting Reactivity in this compound
Molecular OrbitalRole in ReactivityPredicted Outcome
LUMO (Lowest Unoccupied Molecular Orbital)Accepts electrons from an incoming nucleophile.The location of the largest lobes of the LUMO on the C2 and C7 carbonyl carbons indicates these as the sites of nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital)Donates electrons in reactions with electrophiles (less common for this molecule).Primarily located on the oxygen lone pairs.

Computational Prediction and Validation of Spectroscopic Data

The rigid, chiral structure of this compound makes it an excellent candidate for theoretical and computational studies, particularly for the prediction and validation of its spectroscopic properties. Researchers have employed sophisticated computational methods to understand its chiroptical response and to determine its absolute configuration.

A significant area of focus has been the use of ab initio time-dependent density functional theory (TDDFT) to calculate chiroptical data, such as optical rotation (OR) and electronic circular dichroism (ECD) spectra. acs.org These computational approaches allow for the prediction of spectroscopic properties that are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

In a notable study, the absolute configuration of this compound was unequivocally established through a combination of enantiospecific synthesis and a comparison of experimental circular dichroism spectra with theoretical calculations. nih.gov The study highlighted a potential ambiguity in applying the empirical octant rule to this molecule, where placing each of the two carbonyl chromophores at the origin of the octants led to contradictory assignments. This underscores the power of modern computational methods to resolve such ambiguities. The (+)-(1R,5S)-enantiomer was synthesized, and its experimental CD spectrum was compared with theoretically predicted spectra, confirming the absolute configuration. nih.gov

Concerted TDDFT calculations have been reported for a series of bicyclo[3.3.1]nonane diones, including the 2,7-dione isomer. acs.org These calculations focused on predicting both the specific rotation in the transparent spectral region and the circular dichroism spectra arising from the n → π* electronic transitions of the carbonyl groups. acs.org The excellent agreement between the calculated and experimental data provided a reliable determination of the absolute configurations for these molecules. acs.org

The table below summarizes the comparison between computationally predicted and experimentally observed spectroscopic data for the determination of the absolute configuration of (+)-bicyclo[3.3.1]nonane-2,7-dione.

Spectroscopic PropertyComputational MethodPredicted Outcome for (1R,5S)Experimental Observation for (+) enantiomerConclusion
Circular Dichroism (CD)Octant Rule ApplicationAmbiguous/ContradictoryPositive Cotton EffectOctant rule application is problematic. nih.gov
Circular Dichroism (CD)TDDFT CalculationsPositive Cotton EffectPositive Cotton EffectAbsolute configuration confirmed as (1R,5S). acs.orgnih.gov
Optical Rotation (OR)TDDFT CalculationsPositive ValuePositive ValueConsistent with CD-based assignment. acs.org

These studies demonstrate the critical role of computational chemistry in modern stereochemical analysis. By accurately predicting spectroscopic data, theoretical models provide an indispensable tool for validating experimental results and establishing the absolute configuration of complex chiral molecules like this compound.

Development of Molecular Mechanics Force Fields for Bicyclo[3.3.1]nonane Systems

The bicyclo[3.3.1]nonane framework presents a significant challenge for molecular mechanics (MM) force fields due to its unique conformational landscape. The system's flexibility and the subtle balance of forces governing its geometry make it an important test case for the accuracy and reliability of computational models. jst.go.jpresearchgate.net The primary conformational equilibrium in the parent bicyclo[3.3.1]nonane is between a twin-chair (CC) and a boat-chair (CB) conformation, with the CC form being more stable. However, the introduction of substituents or heteroatoms can shift this equilibrium, posing a modeling challenge. researchgate.net

The development and validation of force fields for this system have focused on correctly reproducing the relative energies of these key conformers and the barriers between them. Studies have shown that while higher-level ab initio and DFT methods can accurately describe the conformational preferences, standard molecular mechanics force fields sometimes yield conflicting results. researchgate.net

For instance, a comparative study on bicyclo[3.3.1]nonane and its derivatives revealed that default implementations of some MM force fields incorrectly predicted the chair-boat (CB) conformer to be more stable than the double-chair (CC) conformer for the carbobicyclic structures, in severe contrast to the results from quantum chemistry calculations. researchgate.net This discrepancy highlights the difficulty for empirical force fields to accurately capture the complex non-bonded interactions, particularly the transannular H···H repulsion in the 3- and 7-positions of the CC conformer, which is a key factor in its conformational energy.

The table below outlines the performance of different computational methods in predicting the most stable conformer for the parent bicyclo[3.3.1]nonane system, which serves as the foundational structure for substituted derivatives like the 2,7-dione.

Computational MethodPredicted Lowest Energy ConformerAgreement with ExperimentKey Findings/Challenges
Ab initio / DFTTwin-Chair (CC)ExcellentConsidered the benchmark for this system. researchgate.net
Molecular Mechanics (MMFF)Twin-Chair (CC)GoodGenerally performs well for the parent hydrocarbon.
Molecular Mechanics (Default Implementations)Varies (some predict CB)InconsistentHighlights the sensitivity of results to parameterization for non-bonded interactions. researchgate.net

The development of more accurate force fields for bicyclo[3.3.1]nonane systems requires careful parameterization, particularly for torsional and van der Waals terms, to correctly model the delicate balance between steric strain and other non-covalent interactions. The bicyclo[3.3.1]nonane skeleton continues to serve as an important benchmark for refining existing force fields and developing new ones with improved accuracy for predicting the conformational behavior of complex bicyclic molecules. jst.go.jpresearchgate.net

Future Perspectives and Emerging Research Avenues for Bicyclo 3.3.1 Nonane 2,7 Dione

Advancements in Asymmetric and Sustainable Synthesis of Bicyclo[3.3.1]nonane-2,7-dione

The synthesis of enantiomerically pure this compound is fundamental to its application in stereoselective synthesis and chiral materials. Current methods have established a foundation for obtaining its enantiomers, for instance, through the enantiospecific synthesis of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. nih.gov However, future research will likely focus on developing more direct, efficient, and sustainable asymmetric methodologies.

Organocatalysis has emerged as a powerful tool for constructing chiral bicyclo[3.3.1]nonane frameworks through asymmetric cascade and desymmetrization reactions. researchgate.net Future efforts will likely adapt these strategies for the direct asymmetric synthesis of the 2,7-dione scaffold, bypassing the need for chiral resolution or synthesis from a pre-existing chiral pool.

Furthermore, the principles of green chemistry are expected to heavily influence synthetic strategies. A significant area of development is biocatalysis. Research on the closely related bicyclo[3.3.1]nonane-2,6-dione has demonstrated the potential of using whole-cell biocatalysts, such as vegetables, for stereoselective bioreductions and enzymatic hydrolysis. tandfonline.comvu.lt This approach offers a sustainable and environmentally benign alternative to traditional chemical methods. Future work will likely explore the screening of microorganisms and isolated enzymes for the direct asymmetric synthesis and kinetic resolution of this compound and its precursors.

Synthetic Strategy Description Potential Advantages References
Organocatalytic Cascades Asymmetric intramolecular aldol (B89426) or Michael reactions to construct the bicyclic core with stereocontrol.High enantioselectivity, operational simplicity, avoidance of toxic metals. researchgate.netrsc.org
Enzymatic Desymmetrization Use of enzymes (e.g., hydrolases, oxidoreductases) to selectively react with one functional group of a prochiral precursor.Excellent enantioselectivity, mild reaction conditions, environmentally friendly. tandfonline.comvu.lt
Kinetic Resolution Biocatalytic reduction or hydrolysis to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the other.Access to enantiomerically enriched material from a racemic starting point. nih.gov

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The two carbonyl groups of this compound are positioned in a unique three-dimensional arrangement, which can lead to unconventional reactivity. While standard carbonyl chemistry is applicable, future research will delve into more complex transformations that leverage the molecule's distinct topology.

One established, yet still fertile, area is the Baeyer-Villiger oxidation. The oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione yields a keto-lactone, a transformation whose stereochemical outcome has been studied in detail. rsc.orgacs.org Future work could explore this reaction with a wider range of oxidants and catalysts to achieve selective mono- or di-oxidation, leading to novel chiral lactones.

The potential for transannular reactions, where the two carbonyl groups or their derivatives interact through space, is a particularly exciting frontier. The fixed chair-chair conformation brings the C2 and C7 positions into relative proximity, which could facilitate novel bond-forming reactions to create even more complex cage-like structures. Domino reactions, initiated at one carbonyl group and cascading to the other, could provide rapid access to highly functionalized polycyclic systems. rsc.orgresearchgate.net

Integration of this compound into Advanced Materials and Nanotechnology

While direct applications in materials science are still emerging, the structural characteristics of this compound make it an exceptionally promising building block for advanced materials. Its rigidity, C2 symmetry, and bifunctionality are ideal for constructing well-defined, three-dimensional structures.

Drawing parallels from its 2,6-dione isomer and other bicyclo[3.3.1]nonane derivatives, the 2,7-dione can serve as a core for supramolecular architectures. lu.se The V-shape of the scaffold is perfect for creating molecular tweezers and cleft-shaped receptors for ion or small molecule recognition. rsc.orgnih.gov Future research will likely focus on functionalizing the dione (B5365651) to introduce specific recognition sites (e.g., hydrogen bonding motifs, aromatic panels) to create highly selective hosts.

Furthermore, its defined geometry makes it an excellent candidate for incorporation into porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). By converting the ketone functionalities into suitable linking groups (e.g., carboxylates, amines, pyridyls), the bicyclic core can act as a rigid node, leading to materials with unique pore structures and potential applications in gas storage, separation, and catalysis. The inherent chirality of the building block could be transferred to the bulk material, creating chiral frameworks for enantioselective processes.

Potential Application Area Role of this compound Projected Outcome
Supramolecular Chemistry Chiral scaffold for molecular tweezers and macrocycles.Selective hosts for molecular recognition and sensing. lu.sevu.lt
Crystal Engineering Rigid node for building homo- or heterochiral crystals.Materials with designed optical or electronic properties. rsc.org
Porous Materials (MOFs/COFs) Dicarboxylate or diamine linker precursor.Chiral porous materials for enantioselective separations and catalysis.

Computational Design and Rational Synthesis of Tailored this compound Derivatives

Computational chemistry is transitioning from a tool for analysis to an engine for design in the context of bicyclo[3.3.1]nonane chemistry. Ab initio and Density Functional Theory (DFT) methods are already used effectively to predict and confirm the chiroptical properties, such as circular dichroism and optical rotation, which are crucial for determining the absolute configuration of these diones. acs.orgmdpi.com

The next stage of research will involve using computational tools to design novel this compound derivatives with specific, pre-determined properties. For example, quantum mechanical calculations could predict the binding affinity of a library of virtual derivatives for a specific biological target, allowing synthetic efforts to be focused on the most promising candidates. Similarly, computational modeling can predict the electronic properties and band gaps of polymers or materials incorporating the bicyclic unit, guiding the synthesis of new functional materials. This "in silico" design approach will accelerate the discovery of new applications by minimizing trial-and-error synthesis and providing a deeper understanding of structure-property relationships.

Potential as a Modular Building Block for Diverse Chemical Space Exploration

The concept of "chemical space" is central to modern drug discovery and materials science. The bicyclo[3.3.1]nonane scaffold is considered a "privileged" sp3-rich motif, meaning it is frequently found in biologically active natural products. researchgate.netucl.ac.uk this compound, as a bifunctional and stereochemically defined starting material, is an ideal platform for exploring this valuable chemical space.

Future research will leverage the dione as a modular building block in diversity-oriented synthesis. The two carbonyl groups can be chemically distinguished or reacted simultaneously to append a wide variety of side chains and functional groups. This allows for the rapid generation of libraries of complex, three-dimensional molecules. nih.gov Such libraries are invaluable for screening against biological targets to identify new therapeutic leads. For instance, the bicyclo[3.3.1]nonane system has already been explored as a template for developing new ligands for the estrogen receptor. nih.gov The systematic functionalization of the 2,7-dione core will enable a broad exploration of structure-activity relationships, significantly expanding the potential of this scaffold in medicinal chemistry. nih.gov

Q & A

Q. What are the key synthetic routes for bicyclo[3.3.1]nonane-2,7-dione, and how do their yields compare?

this compound can be synthesized via multiple pathways:

  • Nitrile Oxide-Allene Cycloaddition : Forms tri-substituted bicyclic structures but requires precise control of reaction conditions to avoid side products .
  • Phenyliodonium Diacetate (PIDA)-Mediated Oxidation : Efficient for generating multi-substituted derivatives, though regioselectivity depends on substituent electronic effects .
  • Double Michael Condensation : Useful for constructing the bicyclic framework but may require optimization of catalysts (e.g., Lewis acids) to enhance stereocontrol .
MethodYield RangeKey Challenges
Nitrile Oxide-Allene40–60%Competing side reactions
PIDA-Mediated Oxidation55–75%Regioselectivity tuning
Double Michael Condensation30–50%Stereochemical control

For scalable synthesis, the PIDA-mediated route is preferred for higher yields, while the nitrile oxide method offers versatility for functionalization .

Q. How is the absolute configuration of this compound determined?

The enantiomers of this compound are resolved using HPLC with chiral columns and validated via:

  • Circular Dichroism (CD) Spectroscopy : Applies the octant rule to assign configurations, though conformational flexibility (e.g., chair-chair vs. boat-chair) may complicate interpretation .
  • Chemical Correlation : Synthesizing enantiomers from a precursor with known stereochemistry, such as (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, ensures unambiguous assignment .

Conformational analysis (e.g., NMR or computational modeling) is critical to avoid misassignment due to chromophore interactions .

Advanced Research Questions

Q. What strategies address stereochemical contradictions in this compound synthesis?

Discrepancies in stereochemical outcomes often arise from:

  • Conformational Dynamics : The chair-chair conformation dominates but may interconvert under reaction conditions, affecting product ratios. Kinetic vs. thermodynamic control (e.g., low vs. high temperatures) can mitigate this .
  • Catalyst Design : Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) improve enantioselectivity. For example, Baker’s yeast-mediated kinetic resolution achieves >90% ee in specific substrates .

Case Study : Transannular cyclization during trifluoromethylation of bicyclo[3.3.1]nonane-2,6-dione produced unexpected bis-trifluoromethylated products, highlighting the need for real-time monitoring (e.g., in situ IR) to track intermediates .

Q. How can this compound derivatives be leveraged in anticancer drug development?

Functionalized derivatives (e.g., 3,7-diazabicyclo variants) show bioactivity by targeting DNA topology or enzyme inhibition. Key steps include:

  • Structural Diversification : Introducing substituents at C2/C7 via alkylation or acyloxylation enhances binding affinity .
  • Mechanistic Studies : Derivatives like 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane act as ligands in metalloenzyme mimics, enabling catalytic hydrogenation studies relevant to prodrug activation .

Challenges : Balancing lipophilicity (for membrane penetration) and solubility (for bioavailability) requires iterative SAR studies .

Q. What analytical methods resolve conflicting data in this compound derivatization?

Contradictions in reaction outcomes (e.g., regioselectivity in nitration) are addressed through:

  • Multivariate Analysis : Design of Experiments (DoE) optimizes parameters like temperature, stoichiometry, and catalyst loading .
  • Advanced Spectrometry : HRMS and 2D NMR (e.g., NOESY) differentiate regioisomers in nitro derivatives, such as 2-nitro-2-azadamantane-4,8-diyl dinitrate .

Example : Nitration of bicyclo[3.3.1]nonane-2,6-dione under optimized conditions (HNO3/H2SO4, 0°C) yields a single regioisomer, confirmed by X-ray crystallography .

Methodological Considerations

  • Nomenclature Conflicts : Discrepancies in numbering (e.g., bicyclo[3.3.1]nonane-1,3,9-trione vs. 2,4,9-trione in PPAPs) necessitate adherence to IUPAC guidelines and validation via crystallographic data .
  • Safety Protocols : Derivatives with reactive functional groups (e.g., diaza compounds) require handling under inert atmospheres due to sensitivity to moisture or oxygen .

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